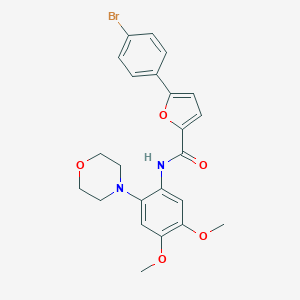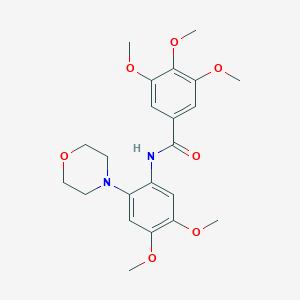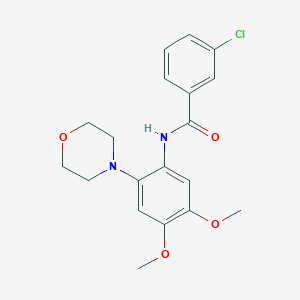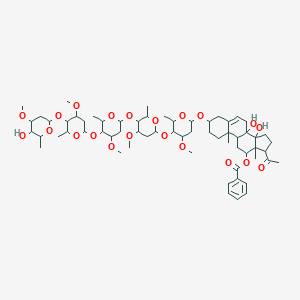![molecular formula C10H14O2 B235440 2,4-Difluoro-1-[3-fluoro-4-(4-propylphenyl)phenyl]benzene CAS No. 154346-21-1](/img/structure/B235440.png)
2,4-Difluoro-1-[3-fluoro-4-(4-propylphenyl)phenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-1-[3-fluoro-4-(4-propylphenyl)phenyl]benzene is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as DFP-10825 and is used in various laboratory experiments. This compound is known for its unique properties and has been studied for its potential applications in different fields.
Wirkmechanismus
The mechanism of action of DFP-10825 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This may lead to the induction of apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
DFP-10825 has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. In addition, it has been found to induce apoptosis in cancer cells. DFP-10825 has also been studied for its potential use as a fluorescent probe for imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DFP-10825 in lab experiments is its unique properties, which make it useful for various applications. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on DFP-10825. One area of interest is the development of new synthetic methods for this compound, which may lead to improved yields and reduced costs. Another area of research is the investigation of the potential applications of DFP-10825 in different fields, such as imaging studies and drug development. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in cancer therapy.
Synthesemethoden
The synthesis of DFP-10825 involves a series of chemical reactions that require specific reagents and conditions. The process starts with the reaction of 4-propylphenylboronic acid with 3-fluoro-4-iodoaniline, which produces 3-fluoro-4-(4-propylphenyl)aniline. This compound is then subjected to a Suzuki coupling reaction with 2,4-difluorobenzeneboronic acid to yield DFP-10825.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has been extensively studied for its potential applications in various scientific fields. It has been found to have antitumor activity and has been tested in vitro against different types of cancer cells. In addition, DFP-10825 has been studied for its potential use as a fluorescent probe for imaging studies.
Eigenschaften
CAS-Nummer |
154346-21-1 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
2,4-difluoro-1-[3-fluoro-4-(4-propylphenyl)phenyl]benzene |
InChI |
InChI=1S/C21H17F3/c1-2-3-14-4-6-15(7-5-14)18-10-8-16(12-20(18)23)19-11-9-17(22)13-21(19)24/h4-13H,2-3H2,1H3 |
InChI-Schlüssel |
WJWOSMQGNGQEJF-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)C2=C(C=C(C=C2)C3=C(C=C(C=C3)F)F)F |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C2=C(C=C(C=C2)C3=C(C=C(C=C3)F)F)F |
Synonyme |
2′,2′′,4′′′-Trifluor-4-propyl-1,1′:4′,1′′-terphenyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B235362.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B235373.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B235379.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B235381.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235385.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B235387.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B235397.png)



![[2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [2-hydroxy-4-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)cyclopentyl]methyl hydrogen phosphate](/img/structure/B235420.png)

![(4As,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxyspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B235426.png)
![(7Z,18E,20Z)-17-Ethyl-2,4,10,12,14,16-hexahydroxy-9-(hydroxymethyl)-3,7,11,13,15,21-hexamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone](/img/structure/B235437.png)